molecular formula C5H5BO4 B3256585 (4-Formylfuran-3-yl)boronic acid CAS No. 27339-36-2

(4-Formylfuran-3-yl)boronic acid

Cat. No.: B3256585
CAS No.: 27339-36-2
M. Wt: 139.9 g/mol
InChI Key: DZOLXFPOADVPCM-UHFFFAOYSA-N
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Description

(4-Formylfuran-3-yl)boronic acid is an organoboron compound that features a furan ring substituted with a formyl group at the 4-position and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Formylfuran-3-yl)boronic acid typically involves the hydroboration of furan derivatives. One common method is the reaction of 4-formylfuran with a boron reagent under controlled conditions. The reaction often requires a catalyst, such as palladium, and proceeds under mild conditions to ensure the stability of the boronic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (4-Formylfuran-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (4-Formylfuran-3-yl)boronic acid in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

  • (3-Formylfuran-2-yl)boronic acid
  • (5-Formylfuran-2-yl)boronic acid
  • (4-Formylphenyl)boronic acid

Comparison: (4-Formylfuran-3-yl)boronic acid is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and the types of products formed in reactions. Compared to its analogs, it may offer different electronic properties and steric effects, making it suitable for specific synthetic applications .

Properties

IUPAC Name

(4-formylfuran-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO4/c7-1-4-2-10-3-5(4)6(8)9/h1-3,8-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOLXFPOADVPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=COC=C1C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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